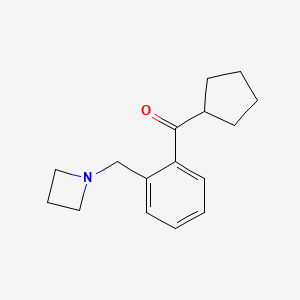

2-(Azetidinomethyl)phenyl cyclopentyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Azetidinomethyl)phenyl cyclopentyl ketone is a compound that can be derived from azetidinones, which are four-membered nitrogen-containing ring structures. These azetidinones can be transformed into unsaturated ketones, a process that has been applied in the formal synthesis of bioactive molecules such as sphingosine and phytosphingosine . The compound of interest may be synthesized through similar methodologies involving the ring opening of azetidinones followed by subsequent chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves the transformation of azetidinones. For instance, azetidinones can be smoothly converted to unsaturated ketones through ring opening by phosphonate stabilized carbanions followed by Horner-Wadsworth-Emmons olefination with aldehydes . Additionally, cyclization reactions of azetidinones can lead to the formation of bicyclic β-lactams, which are structurally related to the compound of interest . Enantioselective preparation methods have also been developed for azetidine-2-carboxylic acids, which are derived from amino ketones . These methods and reactions provide a foundation for the synthesis of 2-(Azetidinomethyl)phenyl cyclopentyl ketone.

Molecular Structure Analysis

The molecular structure of azetidinones and related compounds has been studied through various methods. For example, the cycloaddition reaction of ketene with methylenimine to form 2-azetidinone has been explored theoretically, revealing insights into the reaction mechanism and molecular orbitals involved . Mass spectrometric techniques have been used to identify isomeric azetidinones, providing information on the stability and fragmentation patterns of these molecules . These studies contribute to the understanding of the molecular structure of 2-(Azetidinomethyl)phenyl cyclopentyl ketone.

Chemical Reactions Analysis

Azetidinones and their derivatives undergo a variety of chemical reactions. For instance, the reaction of alkyl azides with cyclopropanones can yield α-amino-α'-diazomethyl ketones, which can be cyclized to N-substituted 3-azetidinones . Cycloadditions of alkynyl ketones with N-tosylimines have been used to synthesize highly functionalized pyrrolidines and azetidines . These reactions demonstrate the chemical versatility of azetidinone derivatives and provide potential pathways for the synthesis of 2-(Azetidinomethyl)phenyl cyclopentyl ketone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can be inferred from related studies. For example, the photochemistry of cyclopentenyl methyl ketones has been investigated, revealing details about their reactivity under light irradiation . The mass-spectrometric identification of azetidinones provides insights into their stability and fragmentation behavior . These properties are important for understanding the behavior of 2-(Azetidinomethyl)phenyl cyclopentyl ketone under various conditions.

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(13-6-1-2-7-13)15-9-4-3-8-14(15)12-17-10-5-11-17/h3-4,8-9,13H,1-2,5-7,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDWVPQREBUAPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643735 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl)phenyl cyclopentyl ketone | |

CAS RN |

898755-47-0 |

Source

|

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)